Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate
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Overview
Description
Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate is an organic compound with the molecular formula C14H26O4Si. It is a carboxylate ester that features a cyclohexane ring substituted with a ketone and a carboxylate group, as well as a trimethylsilyl-ethoxy-methyl group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with trimethylsilyl-ethanol in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate is utilized in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate involves its interaction with specific molecular targets, leading to various chemical transformations. The trimethylsilyl group enhances the compound’s stability and reactivity, facilitating its use in synthetic applications. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate: Similar compounds include other cyclohexane derivatives with different substituents, such as
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H26O4Si |
---|---|
Molecular Weight |
286.44 g/mol |
IUPAC Name |
methyl 4-oxo-1-(2-trimethylsilylethoxymethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H26O4Si/c1-17-13(16)14(7-5-12(15)6-8-14)11-18-9-10-19(2,3)4/h5-11H2,1-4H3 |
InChI Key |
UNQMNLYSWXLTLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)COCC[Si](C)(C)C |
Origin of Product |
United States |
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